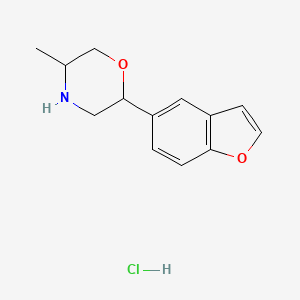
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride typically involves the construction of the benzofuran ring followed by the introduction of the morpholine moiety. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then reduced to the corresponding amine, which is further reacted with 5-methylmorpholine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: Halogenation and nitration reactions can introduce substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of bacterial growth, reduction of oxidative stress, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine): Structurally related and known for its potential entactogenic effects.
Benzofuran-based pyrazoline-thiazoles: Known for their antimicrobial activities.
Uniqueness
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride stands out due to its unique combination of the benzofuran and morpholine moieties, which confer distinct biological activities and potential therapeutic applications. Its specific structure allows for targeted interactions with molecular pathways that are not as pronounced in other similar compounds .
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
2-(1-benzofuran-5-yl)-5-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H15NO2.ClH/c1-9-8-16-13(7-14-9)10-2-3-12-11(6-10)4-5-15-12;/h2-6,9,13-14H,7-8H2,1H3;1H |
Clave InChI |
JWTZVLWBDXSCON-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(CN1)C2=CC3=C(C=C2)OC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


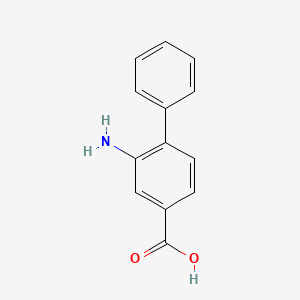
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)


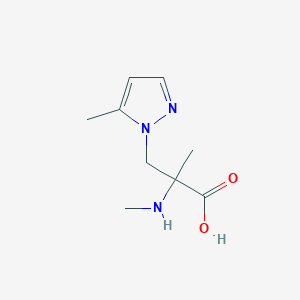
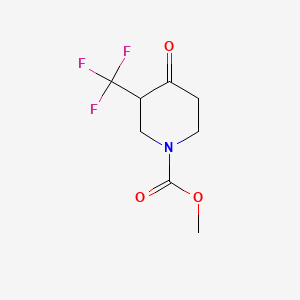

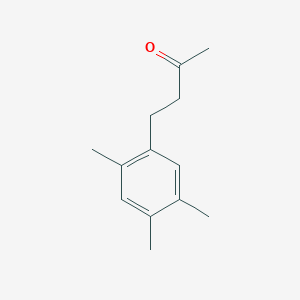
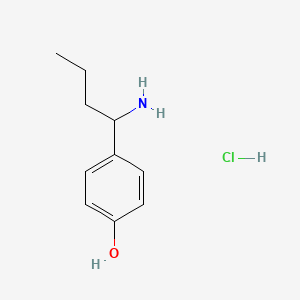

![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)


